RX 821002 hydrochloride
Overview
Description
Scientific Research Applications
RX 821002 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of alpha-2 adrenergic receptors.
Biology: Employed in research on neurotransmitter systems and receptor pharmacology.
Medicine: Investigated for its potential therapeutic effects in conditions involving alpha-2 adrenergic receptors.
Industry: Utilized in the development of new pharmacological agents and as a standard in quality control processes
Mechanism of Action
RX 821002 hydrochloride exerts its effects by selectively binding to and antagonizing the alpha-2 adrenergic receptors, particularly the alpha-2D subtype. This blockade prevents the normal action of endogenous catecholamines, leading to various physiological effects. The molecular targets include the alpha-2 adrenergic receptors, and the pathways involved are related to the inhibition of adenylate cyclase and modulation of cyclic adenosine monophosphate levels .
Safety and Hazards
RX 821002 hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .
Biochemical Analysis
Biochemical Properties
RX 821002 hydrochloride is a selective antagonist of alpha-2 adrenoceptors, with a higher affinity for the alpha-2D subtype over the alpha-2A subtype. This compound interacts with alpha-2 adrenoceptors by binding to these receptors and inhibiting their activity. The binding affinity of this compound to alpha-2D adrenoceptors is characterized by a dissociation constant (pKd) of 9.7, while its affinity for alpha-2A adrenoceptors is lower, with a pKd of 8.2 . This selectivity makes this compound a valuable tool for studying the physiological and pharmacological roles of alpha-2 adrenoceptors.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By antagonizing alpha-2 adrenoceptors, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to increase the release of norepinephrine in the frontal cortex, thereby enhancing adrenergic signaling . Additionally, this compound has been observed to increase drinking behavior in rats, indicating its impact on central nervous system functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to alpha-2 adrenoceptors, thereby inhibiting the receptor’s activity. This inhibition prevents the receptor from interacting with its endogenous ligands, such as norepinephrine, leading to an increase in the release of norepinephrine and other neurotransmitters . This compound does not exhibit significant affinity for imidazoline sites, which further highlights its selectivity for alpha-2 adrenoceptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is stable under standard laboratory conditions and exhibits consistent activity over time. Long-term studies have shown that this compound maintains its antagonistic effects on alpha-2 adrenoceptors without significant degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively antagonizes alpha-2 adrenoceptors, leading to increased norepinephrine release and enhanced adrenergic signaling . At higher doses, the compound may exhibit toxic or adverse effects, such as increased autonomic motor outflows and potentiation of reflexes, which could be considered pro-nociceptive actions . Careful dosage optimization is essential to balance the therapeutic benefits and potential adverse effects of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to adrenergic signaling. The compound interacts with enzymes and cofactors that regulate the synthesis, release, and degradation of neurotransmitters such as norepinephrine . By inhibiting alpha-2 adrenoceptors, this compound modulates the metabolic flux of these neurotransmitters, leading to altered levels of metabolites involved in adrenergic signaling pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective binding to alpha-2 adrenoceptors facilitates its localization to adrenergic neurons and tissues where these receptors are expressed . This targeted distribution enhances the compound’s efficacy in modulating adrenergic signaling pathways.
Subcellular Localization
This compound exhibits subcellular localization primarily at the plasma membrane, where alpha-2 adrenoceptors are located. The compound’s binding to these receptors at the cell surface inhibits their activity and prevents downstream signaling events . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RX 821002 hydrochloride involves several steps, starting from commercially available precursors. The key steps include the formation of the benzodioxane ring system and the subsequent introduction of the imidazoline moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
RX 821002 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imidazoline ring.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxane ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzodioxane ring, while reduction can lead to modified imidazoline derivatives .
Comparison with Similar Compounds
Similar Compounds
- Idazoxan hydrochloride
- Efaroxan hydrochloride
- Yohimbine hydrochloride
- Propranolol hydrochloride
Uniqueness
RX 821002 hydrochloride is unique due to its high selectivity for the alpha-2D adrenergic receptor subtype over the alpha-2A subtype. This selectivity makes it a valuable tool for distinguishing between different alpha-2 adrenergic receptor subtypes in pharmacological studies .
properties
IUPAC Name |
2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12;/h2-5H,6-8H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPOOMVZVWKSAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC2=CC=CC=C2O1)C3=NCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474702 | |
Record name | 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109544-45-8 | |
Record name | 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2-Methoxy-1,4-benzodioxanyl)]imidazoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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